Benzoate d'éthyle 3,5-diamino

Vue d'ensemble

Description

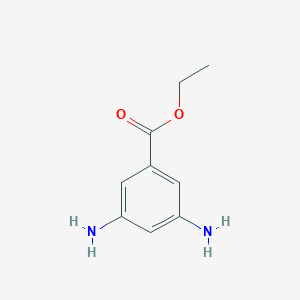

Ethyl 3,5-diaminobenzoate, also known as 3,5-diamino benzoic acid ethyl ester, is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . It is a monoacid with a reactive functional group, soluble in organic solvents, and forms stable linkages with other molecules . This compound is used in various research applications, including as a diagnostic tool .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: EDAB serves as a crucial intermediate in the synthesis of pharmaceuticals targeting bacterial infections and cancer treatments. Its structural properties facilitate the development of novel therapeutic agents.

Case Study:

A study published in the Journal of Applied Polymer Science highlights the synthesis of new polyamides incorporating EDAB as a building block, which demonstrated enhanced biological activity against certain cancer cell lines .

Key Applications:

- Enzyme Inhibitors: EDAB is employed in the development of enzyme inhibitors that are pivotal in studying metabolic pathways and disease mechanisms.

Case Study:

Research has shown that derivatives of EDAB can act as effective inhibitors for certain enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies .

Textile Industry

Key Applications:

- Dyeing Processes: In the textile sector, EDAB enhances color fastness and overall fabric quality. Its incorporation into dye formulations leads to improved aesthetic properties of textiles.

Agricultural Chemicals

Key Applications:

- Agrochemical Formulation: EDAB contributes to the development of effective herbicides and pesticides, enhancing crop yield and sustainability.

Case Study:

A formulation study indicated that EDAB-based agrochemicals exhibited superior efficacy in controlling specific pests compared to traditional compounds, thereby promoting sustainable agricultural practices .

Mécanisme D'action

Target of Action

Ethyl 3,5-diaminobenzoate is a monoacid with a reactive functional group . It forms stable linkages with other molecules . .

Mode of Action

It is known that ethyl 3,5-diaminobenzoate forms stable linkages with other molecules , which suggests that it may interact with its targets through these linkages.

Pharmacokinetics

It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution in the body.

Result of Action

It has been used as a diagnostic tool for the identification of rhesus monkeys , suggesting that it may have specific effects at the molecular or cellular level in this context.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl 3,5-diaminobenzoate are not well-studied. Its structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of Ethyl 3,5-diaminobenzoate at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3,5-diaminobenzoate can be synthesized through the esterification of 3,5-diaminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of ethyl 3,5-diaminobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3,5-diaminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Various amine derivatives.

Substitution: Substituted benzoates with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 3-aminobenzoate

- Ethyl 3,4-diaminobenzoate

- Ethyl 3-amino-4-hydroxybenzoate

- Ethyl 3-amino-4-methoxybenzoate

Uniqueness

Ethyl 3,5-diaminobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual amino groups at the 3 and 5 positions allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Activité Biologique

Ethyl 3,5-diaminobenzoate, also known by its CAS number 1949-51-5, is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ethyl 3,5-diaminobenzoate, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

Ethyl 3,5-diaminobenzoate is characterized by its planar structure, which facilitates conjugation between the ester group and the aromatic ring. This structural feature is significant for its biological activity as it influences the compound's interactions with biological targets. The molecular formula is C9H12N2O2, and it consists of an ethyl ester linked to a benzene ring substituted with two amino groups at positions 3 and 5.

Crystallographic Data

The crystallographic analysis reveals that the compound exhibits close intermolecular interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological properties. The following table summarizes key crystallographic parameters:

| Parameter | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.0571(2) |

| b (Å) | 8.1172(2) |

| c (Å) | 17.6080(4) |

| Volume (ų) | 1580.37(6) |

Antimicrobial Properties

Research indicates that ethyl 3,5-diaminobenzoate exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Bacterial Activity : Ethyl 3,5-diaminobenzoate has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 50 to 100 µg/mL, suggesting moderate potency.

- Fungal Activity : The compound also shows antifungal properties against species like Candida albicans, with MIC values around 75 µg/mL .

The antimicrobial efficacy of ethyl 3,5-diaminobenzoate is attributed to its ability to disrupt cellular processes in microorganisms:

- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : Ethyl 3,5-diaminobenzoate may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Studies

Several studies have investigated the biological activity of ethyl 3,5-diaminobenzoate:

- Study A : A study published in a peer-reviewed journal evaluated the antibacterial effects of ethyl 3,5-diaminobenzoate on clinical isolates of E. coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings .

- Study B : Another research effort focused on the antifungal properties of the compound against Candida species. The study found that ethyl 3,5-diaminobenzoate significantly reduced fungal viability in a dose-dependent manner .

Potential Therapeutic Applications

Given its antimicrobial properties, ethyl 3,5-diaminobenzoate could have several therapeutic applications:

- Topical Antiseptics : Its effectiveness against skin pathogens makes it a candidate for inclusion in topical antiseptic formulations.

- Pharmaceutical Development : The compound's unique structure may serve as a scaffold for developing new antibiotics or antifungal agents.

Propriétés

IUPAC Name |

ethyl 3,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLVQOMJOKNXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173140 | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-51-5 | |

| Record name | Benzoic acid, 3,5-diamino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ethyl 3,5-diaminobenzoate a suitable monomer for polyimide synthesis?

A1: Ethyl 3,5-diaminobenzoate readily reacts with dianhydrides, like cyclobutane-1,2,3,4-tetracarboxylic dianhydride, to form polyamic acids, the precursors to polyimides. This reaction is well-established and can be controlled to achieve desired molecular weights. [, , , ]

Q2: Can aqueous alkaline solutions be used to develop photosensitive polyimides based on ethyl 3,5-diaminobenzoate?

A2: Yes, a key advantage of incorporating ethyl 3,5-diaminobenzoate is its ability to impart aqueous alkali developability to the resulting polyimide precursors. This is particularly beneficial for microelectronic applications where organic solvents can be detrimental. [, , ]

Q3: Can the photosensitivity of polyamic acids based on ethyl 3,5-diaminobenzoate be tailored?

A3: Yes, incorporating photofunctional groups, like methacryloyloxy groups, into the polyamic acid structure through monomers like 2′-(methacryloyloxy)ethyl 3,5-diaminobenzoate enables the creation of photosensitive polyimides. The photosensitivity can be further tuned by adjusting the type and concentration of photoinitiators used during processing. [, , , , ]

Q4: Beyond microelectronics, are there other applications for polyamides synthesized using ethyl 3,5-diaminobenzoate?

A4: While the provided research focuses on polyimide synthesis, ethyl 3,5-diaminobenzoate's reactivity makes it suitable for creating various polyamides with desirable properties. For instance, incorporating chromophores like dimethylaminocinnamate through modifications of ethyl 3,5-diaminobenzoate allows for the development of polyamides with potential applications in optics and photonics. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.